
7-Bromo-6,8-difluoro-quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6,8-difluoro-quinazolin-4-ol is a chemical compound with the molecular formula C₈H₃N₂OF₂Br and a molecular weight of 261.0229 g/mol . It is a derivative of quinazoline, a heterocyclic compound known for its broad spectrum of biological activities . This compound is primarily used in scientific research and is not intended for medical, clinical diagnosis, treatment, food, or cosmetics .
Preparation Methods
The synthesis of 7-Bromo-6,8-difluoro-quinazolin-4-ol involves several steps, typically starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines, followed by bromination and fluorination to introduce the desired substituents . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
7-Bromo-6,8-difluoro-quinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-6,8-difluoro-quinazolin-4-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 7-Bromo-6,8-difluoro-quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Bromo-6,8-difluoro-quinazolin-4-ol can be compared with other quinazoline derivatives, such as:
- 7-Bromo-6-chloro-5,8-difluoro-2-mercaptoquinazolin-4-ol
- 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4-one
- 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazolin-4-ol
These compounds share a similar quinazoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C8H3BrF2N2O |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
7-bromo-6,8-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrF2N2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-2H,(H,12,13,14) |
InChI Key |
MEVPYCBJRQSCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


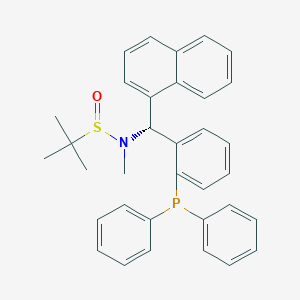
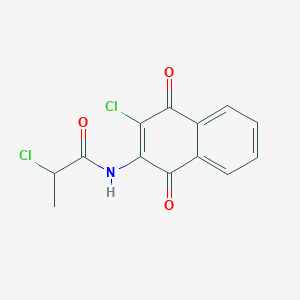
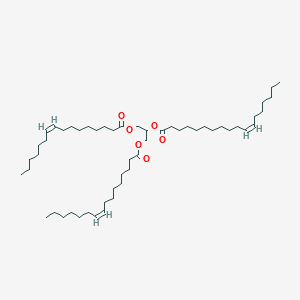
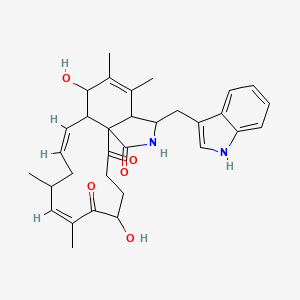
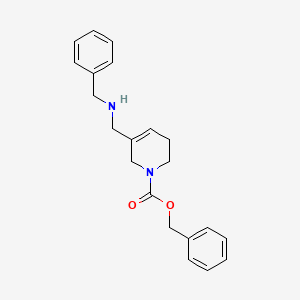
![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)


![3,6-Dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one](/img/structure/B12298493.png)
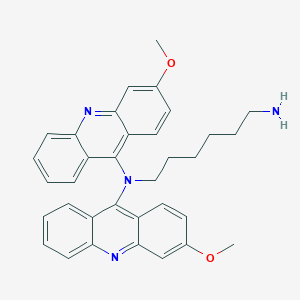
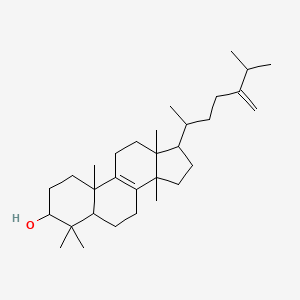

![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)
